Cas no 2034582-11-9 (1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole)

1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole structure
2034582-11-9 structure
商品名:1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole
CAS番号:2034582-11-9
MF:C22H20N4O
メガワット:356.420404434204
CID:6615034
PubChem ID:121018162

1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

    • 1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole
    • 2,3-dihydroindol-1-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
    • AKOS026691514
    • 2034582-11-9
    • 1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
    • indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
    • F6495-3926
    • インチ: 1S/C22H20N4O/c27-22(26-11-10-17-8-4-5-9-20(17)26)18-13-25(14-18)21-12-19(23-15-24-21)16-6-2-1-3-7-16/h1-9,12,15,18H,10-11,13-14H2
    • InChIKey: HNICECPQMVDHEU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CN(C2C=C(C3C=CC=CC=3)N=CN=2)C1)N1C2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 356.16371127g/mol
  • どういたいしつりょう: 356.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 49.3Ų

1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6495-3926-75mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
75mg
$208.0 2023-09-08
Life Chemicals
F6495-3926-100mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F6495-3926-4mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
4mg
$66.0 2023-09-08
Life Chemicals
F6495-3926-20μmol
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
20μmol
$79.0 2023-09-08
Life Chemicals
F6495-3926-2μmol
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6495-3926-5mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
5mg
$69.0 2023-09-08
Life Chemicals
F6495-3926-30mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
30mg
$119.0 2023-09-08
Life Chemicals
F6495-3926-50mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
50mg
$160.0 2023-09-08
Life Chemicals
F6495-3926-15mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
15mg
$89.0 2023-09-08
Life Chemicals
F6495-3926-20mg
1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]-2,3-dihydro-1H-indole
2034582-11-9
20mg
$99.0 2023-09-08

1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole 関連文献

1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indoleに関する追加情報

Introduction to 1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole (CAS No. 2034582-11-9)

The compound 1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole (CAS No. 2034582-11-9) represents a significant advancement in the field of medicinal chemistry, particularly in the design and development of novel therapeutic agents. This heterocyclic molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in addressing various biological targets. The presence of fused rings and functional groups such as azetidine, phenylpyrimidine, and indole suggests a rich chemical diversity that can be exploited for pharmacological purposes.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry, owing to their ability to modulate biological pathways effectively. The incorporation of an azetidine ring into the molecular scaffold of this compound not only enhances its structural complexity but also imparts unique pharmacokinetic properties. This structural motif has been shown to improve binding affinity and selectivity towards target enzymes and receptors, making it a valuable component in drug design.

The phenylpyrimidine moiety is another critical feature of this compound that contributes to its pharmacological potential. Pyrimidine derivatives are well-documented for their role in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The presence of a phenyl group further extends the electronic properties of the pyrimidine ring, allowing for fine-tuning of interactions with biological targets. This combination of structural elements makes 1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The indole ring, known for its biological activity and wide range of pharmacological applications, provides a versatile platform for modifying and optimizing drug-like properties. Researchers have been exploring indole derivatives for their ability to interact with multiple targets simultaneously, leading to synergistic therapeutic effects. The integration of an indole moiety with other functional groups such as carbonyl and azetidine creates a complex structure that can be tailored to meet specific pharmacological requirements.

In the context of current research trends, this compound aligns well with the growing interest in multitarget-directed ligands (MTDLs). MTDLs are designed to interact with multiple biological targets simultaneously, offering several advantages over traditional single-target drugs. These include improved efficacy, reduced side effects, and enhanced therapeutic outcomes. The multifaceted nature of 1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole makes it an attractive candidate for developing such MTDLs.

The synthesis and characterization of this compound have been facilitated by advances in synthetic methodologies and analytical techniques. Modern synthetic approaches allow for the efficient construction of complex molecular architectures, while high-resolution spectroscopic methods provide detailed insights into the structure-property relationships. These advancements have enabled researchers to optimize the synthesis of 1-1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl-2,3-dihydro-1H-indole, ensuring high purity and yield.

From a computational chemistry perspective, virtual screening and molecular modeling have played a crucial role in understanding the interactions between this compound and biological targets. These computational tools help predict binding affinities, identify key interaction sites, and optimize lead structures before experimental validation. Such approaches have significantly accelerated the drug discovery process by reducing the time and cost associated with traditional high-throughput screening methods.

The potential therapeutic applications of 1-1-(6-phenylpyrimidin-4-ylationzetidine)-3-carbonyl)-2, 3-dihydro-l-H-indole are vast and span multiple disease areas. Preliminary studies suggest that this compound may exhibit activity against enzymes involved in cancer progression, inflammation, and neurodegenerative disorders. The ability to modulate these critical biological pathways makes it a promising candidate for further development as an antitumor agent or anti-inflammatory drug.

In conclusion, 1 - 1 - ( 6 - phen y l p y r i m i d i n - 4 - y l ) az e t i d i n e - 3 - c arb o n y l - 2 , 3 - dihydro-l-H-ind ole ( CAS No .2034582119) stands out as a significant advancement in medicinal chemistry due to its complex structural features and potential therapeutic applications . The integration of various heterocyclic moieties into its molecular framework provides a rich platform for drug discovery , while recent research trends highlight its suitability as a multitarget-directed ligand . As synthetic methodologies continue to evolve , further exploration of this compound's pharmacological potential is anticipated , paving the way for novel therapeutic interventions across multiple disease areas . p >

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